molecular formula C16H23NO2 B2833041 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide CAS No. 2034444-58-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide

Cat. No.: B2833041
CAS No.: 2034444-58-9
M. Wt: 261.365
InChI Key: PGKCEELVLPZVBC-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide is an organic compound with a complex structure that includes an indene moiety and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable amine and an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)8-15(18)17-11-16(19-3)9-13-6-4-5-7-14(13)10-16/h4-7,12H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKCEELVLPZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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